molecular formula C14H6Br2O2 B038615 3,6-Dibromophenanthrene-9,10-dione CAS No. 53348-05-3

3,6-Dibromophenanthrene-9,10-dione

Cat. No. B038615
CAS RN: 53348-05-3
M. Wt: 366 g/mol
InChI Key: WPEJBJRFPBMVGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related brominated phenanthrene diones involves multi-step processes with high overall yields. A notable method includes anionic cyclization to generate the phenanthrene ring, followed by tribromination and hydrolysis to introduce the bromo-diketone functionality, demonstrating the compound's complex synthetic accessibility (J. Limanto et al., 2008).

Molecular Structure Analysis

The molecular structure of phenanthrene derivatives has been characterized by various analytical techniques, including X-ray and CP/MAS 13C-NMR analyses, revealing intricate details about their crystal structure and molecular interactions (F. Calderazzo et al., 2004).

Chemical Reactions and Properties

Phenanthrene diones undergo unique chemical reactions, such as the formation of ortho-quinhydrone derivatives when treated with phenanthrene-9,10-diol, showcasing their reactivity and potential for creating novel compounds (F. Calderazzo et al., 2004).

Physical Properties Analysis

The physical properties of phenanthrene derivatives are influenced by their molecular structure, with studies showing how modifications in the molecular framework affect their solubility, crystallinity, and photovoltaic performance (Zhonglian Wu et al., 2011).

Chemical Properties Analysis

The chemical properties of phenanthrene diones are marked by their reactivity towards various chemical transformations. For instance, the photoinduced molecular transformations of phenanthrene diones have demonstrated regioselective [3 + 2] photoadditions, highlighting the compound's versatility in chemical reactions (H. Suginome et al., 1994).

Scientific Research Applications

  • Electrocatalysts : Compounds derived from 9,10-phenanthroline-5,6-dione when coordinated with transition metals can serve as electrocatalysts, aiding the oxidation of NADH and other substrates due to the shift of their reduction potential to more positive values (Shi & Anson, 1998).

  • Sensing and Catalysis : Derivatives like 1,10-phenanthroline-5,6-dione on surfaces like multiwalled carbon nanotubes can selectively recognize copper ions and catalyze hydrogen peroxide reduction reactions, indicating potential in sensing applications (Gayathri & Kumar, 2014).

  • Discotic Metallomesogens : Altered benzils and phenanthrene-9,10-diones are precursors for ligands in the creation of discotic metallomesogens or polymeric mesogens, which are important for advanced material applications (Mohr, Enkelmann, & Wegner, 1994).

  • Medical Applications : Isolated 9,10-dihydrophenanthrenedione from Cannabis sativa shows potential in medical applications, hinting at the pharmacological significance of such compounds (Cheng et al., 2010).

  • Apoptosis Induction in Tumor Cells : The cis-orthoquinone unit in 9,10-PQ is crucial for its ability to induce apoptosis in tumor cells, making it significant in cancer research (Hatae et al., 2013).

  • Versatile Precursors : Synthesized compounds like 4,7-dichloro- or 4,7-dibromo phenanthrolines serve as versatile precursors for macrocyclic oligophenanthrolines with potential in various chemical processes (Schmittel & Ammon, 1998).

  • Photovoltaic Efficiency : Phenanthrene-functionalized molecules are used as donor materials in organic photovoltaic cells, indicating their role in energy and materials science (Wu et al., 2011).

  • Photocatalysts : Phenanthrene-based frameworks act as efficient, recyclable photocatalysts for oxidative C-H functionalization under visible-light irradiation, important for green chemistry applications (Monterde et al., 2020).

Safety And Hazards

3,6-Dibromophenanthrene-9,10-dione may cause skin and eye irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

3,6-dibromophenanthrene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Br2O2/c15-7-1-3-9-11(5-7)12-6-8(16)2-4-10(12)14(18)13(9)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEJBJRFPBMVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(C=CC(=C3)Br)C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00293137
Record name 3,6-dibromophenanthrene-9,10-dione
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Molecular Weight

366.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromophenanthrene-9,10-dione

CAS RN

53348-05-3
Record name 3,6-Dibromo-9,10-phenanthrenedione
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Record name 3,6-dibromophenanthrene-9,10-dione
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Record name 3,6-Dibromo-phenanthrene-9,10-dione
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Synthesis routes and methods

Procedure details

The present invention provides a polymer applied to solar cell and its fabrication method thereof. The 3,6-dibromophenanthrene-9,10-dione is prepared by a suitable method firstly. In an embodiment, N-bromosuccinimide (NBS) is dropped into a solution composed of 9,10-dihydrophenanthrene, tetrahydrofuran (THF), and acetic acid gradually, and agitate the mixture for 20 minutes. Add the saturated NaHCO3, and use water to rinse the solution. Use ethyl acetate to extract the solution. Use MgSO4 to dry the organic layer, and concentrate it to obtain 3,6-dibromo-9,10-dihydrophenanthrene. Then dissolve 3,6-dibromo-9,10-dihydrophenanthrene and chromic trioxide in acetic anhydride, and react at room temperature for several hours. Pour the solution into 1N HCl solution. Use ethyl acetate to extract the solution. Use MgSO4 to dry the organic layer, and concentrate it to obtain 3,6-dibromophenanthrene-9,10-dione.
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3,6-dibromo-9,10-dihydrophenanthrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
W Liu, SD Jiang, Y Yan, W Wang, J Li, K Leng… - Nature …, 2020 - nature.com
The synthesis of a polymer that combines the processability of plastics with the extreme rigidity of cross-linked organic networks is highly attractive for molecular sieving applications. …
Number of citations: 46 www.nature.com
T Qin, G Zhou, H Scheiber, RE Bauer… - Angewandte …, 2008 - Wiley Online Library
In the past decade, light-emitting dendritic materials have attracted much interest, owing to their application as emissive layers in organic light-emitting diodes (OLEDs).[1] This class of …
Number of citations: 122 onlinelibrary.wiley.com
B Kobin, L Grubert, S Blumstengel… - Journal of Materials …, 2012 - pubs.rsc.org
A novel synthetic route to even-numbered ladder-type oligo(p-phenylene)s (LOPPs) carrying no solubilizing groups to facilitate vacuum-processing is presented. The influence of …
Number of citations: 67 pubs.rsc.org
X Zhang, JY Li, K Zhang, L Ding, CK Wang… - Journal of Materials …, 2022 - pubs.rsc.org
Thermally activated delayed fluorescence (TADF) emitters with low non-radiative decay and a fast reverse intersystem crossing (RISC) process are highly desirable for achieving …
Number of citations: 3 pubs.rsc.org
S Kothavale, J Lim, JY Lee - Chemical Engineering Journal, 2022 - Elsevier
Thermally activated delayed fluorescent (TADF) emitters with emission wavelength beyond 600 nm and high external quantum efficiency (EQE) above 20 % are rarely reported because …
Number of citations: 21 www.sciencedirect.com
HD Pham, L Gil-Escrig, K Feron, S Manzhos… - Journal of Materials …, 2019 - pubs.rsc.org
In this study, two newly developed small molecules based on 9,9-bis(4-diphenylaminophenyl)fluorene functionalized with triphenylamine moieties, namely TPA-2,7-FLTPA-TPA and TPA…
Number of citations: 66 pubs.rsc.org
MS Alsaeedi, BA Babgi, MA Hussien, MH Abdellattif… - Molecules, 2020 - mdpi.com
3,6-Diethynyl-9,10-diethoxyphenanthrene (4) was synthesized from phenanthrene and employed in the synthesis of the binuclear gold(I) alkynyl complexes (R 3 P)Au(C≡C–3-[C 14 H …
Number of citations: 25 www.mdpi.com
U Balijapalli, YT Lee, BSB Karunathilaka… - Angewandte …, 2021 - Wiley Online Library
Three thermally activated delayed fluorescence (TADF) molecules, namely PQ1, PQ2, and PQ3, are composed of electron‐accepting (A) tetrabenzo[a,c]phenazine (TBPZ) and electron‐…
Number of citations: 59 onlinelibrary.wiley.com
SM Kim, MH Kim, SY Choi, JG Lee, J Jang… - Energy & …, 2015 - pubs.rsc.org
3,6-Poly(phenanthrenequinone) (PPQ) is synthesized and tested as a conductive binder. The PPQ binder, formulated with nano-sized Si powder without conductive carbon, is n-doped …
Number of citations: 75 pubs.rsc.org
S Kothavale, S Bhalekar, N Sekar - Dyes and Pigments, 2018 - Elsevier
A series of highly fluorescent blue-green emitting phenanthrene and 3,6-diphenylphenanthrene based compounds have been synthesized to study the effect of different electron …
Number of citations: 19 www.sciencedirect.com

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